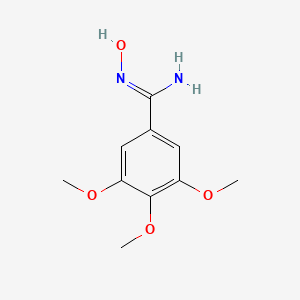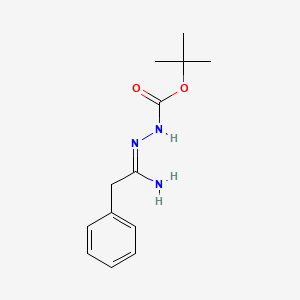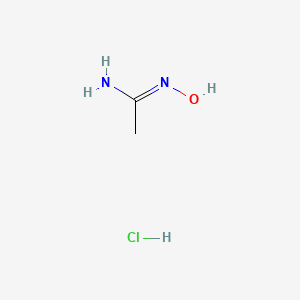
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
Descripción general
Descripción
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine (N4-CFQ) is a novel quinazoline-based compound that has been studied for its potential applications in the field of medicinal chemistry. N4-CFQ was first synthesized in 2017 by the group of Prof. Chuan-Feng Chen, from the Department of Chemistry at the University of Science and Technology of China, and has since been the subject of numerous research studies. N4-CFQ is a promising small molecule with potential applications in drug discovery and development, due to its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
Antiviral and Anticancer Applications
The compound N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine, a derivative of 4-anilino-6-aminoquinazoline, has shown promise in antiviral research, particularly against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Synthesized derivatives of this compound have demonstrated high anti-MERS-CoV activities, with certain compounds showing no cytotoxicity and moderate in vivo pharmacokinetic properties, marking them as potential candidates for further therapeutic development (Lee et al., 2020).
Imaging and Diagnostic Research
In the realm of diagnostic research, derivatives of this quinazoline compound have been explored for their potential in imaging. Specifically, rhenium and technetium complexes bearing quinazoline derivatives have been developed as biomarkers for Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) imaging. This research aims at enhancing the detection and treatment of cancers expressing EGFR-TK, contributing to the development of targeted radiopharmaceuticals (Fernandes et al., 2008).
Drug Development and Synthesis Optimization
The synthesis and optimization of quinazoline derivatives for potential therapeutic applications have been a significant area of research. Studies have developed improved synthetic processes for gefitinib, a known anticancer agent, from economically available starting materials, demonstrating non-tedious work-up, high yield, and purity without the need for laborious chromatographic techniques. This optimized synthetic approach offers a scalable and efficient route for the production of gefitinib and similar compounds, contributing to the advancement of anticancer drug development (Chandrasekhar et al., 2014).
Propiedades
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN5O2/c22-16-10-14(2-3-17(16)23)27-21-15-11-18(24)20(12-19(15)25-13-26-21)30-7-1-4-28-5-8-29-9-6-28/h2-3,10-13H,1,4-9,24H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUGOFLVIGUDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436105 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
CAS RN |
267243-68-5 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














